molecular formula C9H13NO B094340 4-[(Dimethylamino)methyl]phenol CAS No. 103-87-7

4-[(Dimethylamino)methyl]phenol

Cat. No. B094340
CAS RN: 103-87-7
M. Wt: 151.21 g/mol
InChI Key: NFVPEIKDMMISQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Dimethylamino)methyl]phenol is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. The compound is characterized by the presence of a dimethylamino group attached to a phenol moiety, which can participate in a variety of chemical reactions and form complexes with metals .

Synthesis Analysis

The synthesis of derivatives of this compound has been reported through various methods. For instance, lithium and sodium phenolates of 2-[(dimethylamino)methyl]phenol and its derivatives have been synthesized and studied using NMR spectroscopy and X-ray diffraction . Another derivative, (E)-4-(3-(dimethylamino)prop-1-enyl) phenol, was synthesized through a one-pot method involving the reaction of (E)-3-(4-hydroxyphenyl) acrylic acid with dimethylamine and formaldehyde . Additionally, a Mannich reaction followed by methylation and nucleophilic substitution was used to synthesize eugenol derivatives, including 4-allyl-6-(dimethylamino)methyl-2-methoxy phenol .

Molecular Structure Analysis

The molecular structures of these compounds have been elucidated using various techniques. X-ray diffraction studies have revealed the solid-state structures of complexes derived from 2,6-bis[(dimethylamino)methyl]-4-methylphenol , as well as the crystal structure of (E)-4-(3-(dimethylamino)prop-1-enyl) phenol . These studies provide insights into the planarity of the molecules and the angles between different rings in the structures.

Chemical Reactions Analysis

This compound and its derivatives exhibit interesting reactivity. For example, 4-(dimethylamino)phenol (DMAP) can form a quinoid compound that undergoes sequential oxidation/addition reactions, leading to the formation of a highly reactive cyclization product when reacted with glutathione . Nitro-substituted derivatives have been used as solvatochromic switches and probes for investigating preferential solvation in solvent mixtures, demonstrating the compound's ability to interact with different solvents .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been characterized through various studies. The solvatochromic behavior of nitro-substituted phenolates indicates their interaction with the solvent environment . The luminescent properties of certain derivatives have also been investigated, revealing the potential for applications in optical materials . The crystallographic data, including space group, lattice parameters, and molecular structure, have been determined for some derivatives, which is essential for understanding their physical properties .

Scientific Research Applications

  • Synthesis and Structural Analysis : 4-[(Dimethylamino)methyl]phenol is used in synthesizing lithium and sodium phenolates with structures studied through NMR spectroscopy and X-ray diffraction (Koten et al., 1993).

  • Analytical Chemistry Applications : It is studied for its optical and protolytic properties, particularly in nonaqueous solvents, for determining the functional composition of compounds by potentiometric titration (Evtushenko et al., 2003).

  • Metal Complexes and DNA Interactions : Schiff base ligands of this compound have been synthesized and analyzed for their interactions with DNA and plasma proteins. Their potential as DNA probes and anticancer agents has been explored, highlighting their significance in biochemistry (Rani et al., 2020).

  • Catalysis in Organic Reactions : this compound derivatives have been used as catalysts in acylation reactions, demonstrating their role in organic synthesis (Liu et al., 2014).

  • Photocatalytic Degradation Studies : Its derivatives have been identified in the photocatalytic degradation processes of certain dyes, contributing to understanding environmental degradation mechanisms (Chen & Lu, 2007).

  • Interaction with Biological Molecules : Studies show the formation of glutathione conjugates with this compound and their reactivity, relevant in toxicology and pharmacology (Ludwig & Eyer, 1995).

  • Synthesis of Derivative Compounds : Research has been conducted on synthesizing derivatives of this compound through reactions like the Mannich reaction and methylation, indicating its versatility in organic synthesis (Perangin-angin, 2019).

  • Metabolism and Biotransformation Studies : Its biotransformation and effects have been studied in dogs, providing insights into its metabolism and potential impacts on health (Gaber et al., 1977).

  • Antimicrobial and Antidiabetic Activities : 4-Aminophenol derivatives, including this compound, have been synthesized and evaluated for antimicrobial and antidiabetic activities, showing potential in medicinal chemistry (Rafique et al., 2022).

  • Fluoroionophores Development : It has been used in developing fluoroionophores for metal recognition, indicating applications in analytical and environmental chemistry (Hong et al., 2012).

Mechanism of Action

Target of Action

The primary target of 4-[(Dimethylamino)methyl]phenol is the heme group in hemoglobin . The heme group plays a crucial role in oxygen transport and storage in the body.

Mode of Action

This compound works by generating methemoglobin , a form of hemoglobin that has a higher affinity for cyanide . This compound interacts with the heme group in hemoglobin, converting the ferrous iron (Fe2+) to the ferric form (Fe3+), thereby forming methemoglobin .

Biochemical Pathways

The formation of methemoglobin affects the respiratory chain in the body . In normal intermediary metabolism, six adenosine triphosphates (ATPs) are created by passing two pairs of electrons down the respiratory chain from two reduced nicotinamide adenine dinucleotides to molecular oxygen . Cyanide has a special affinity for the ferric heme, blocking oxygen consumption and oxidative phosphorylation . If methemoglobin is formed in excess of total body cytochrome aa 3, the cyanide ion binds to methemoglobin, restoring normal cellular respiration .

Pharmacokinetics

In humans and dogs, this compound is cleared rapidly from the blood with a half-life of less than 1 minute . This rapid clearance suggests that the compound is quickly metabolized and eliminated from the body, impacting its bioavailability.

Result of Action

The primary result of the action of this compound is the restoration of normal cellular respiration in the presence of cyanide . By generating methemoglobin, this compound effectively sequesters cyanide ions, preventing them from inhibiting the respiratory chain and thereby mitigating the toxic effects of cyanide .

Safety and Hazards

This compound may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle it with appropriate safety measures.

Relevant Papers The paper titled “4-Dimethylamino Phenol” provides a detailed discussion on the use of 4-Dimethylaminophenol as an antidote for cyanide poisoning . It also discusses the mechanism of action of this compound .

properties

IUPAC Name

4-[(dimethylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-10(2)7-8-3-5-9(11)6-4-8/h3-6,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVPEIKDMMISQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041495
Record name 4-((Dimethylamino)methyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103-87-7
Record name 4-[(Dimethylamino)methyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-((Dimethylamino)methyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-[(dimethylamino)methyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-((Dimethylamino)methyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-dimethylamino-p-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.867
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-((DIMETHYLAMINO)METHYL)PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA8M8AIM6T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The title compound was prepared by substituting 4-hydroxybenzaldehyde for 4′-chlorobiphenyl-2-carboxaldehyde and dimethylamine for tert-butyl piperazine-1-carboxylate in EXAMPLE 1A.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(Dimethylamino)methyl]phenol
Reactant of Route 2
Reactant of Route 2
4-[(Dimethylamino)methyl]phenol
Reactant of Route 3
Reactant of Route 3
4-[(Dimethylamino)methyl]phenol
Reactant of Route 4
Reactant of Route 4
4-[(Dimethylamino)methyl]phenol
Reactant of Route 5
Reactant of Route 5
4-[(Dimethylamino)methyl]phenol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-[(Dimethylamino)methyl]phenol

Q & A

Q1: What is the primary application of 4-[(Dimethylamino)methyl]phenol in the context of the provided research?

A1: this compound is primarily utilized as a precursor in the synthesis of hindered amine light stabilizers (HALS), specifically Tinuvin 144. [] This compound is not directly used as a stabilizer but serves as a key building block in the chemical reaction.

Q2: How does the structure of the compound synthesized using this compound contribute to its application?

A2: The reaction of this compound with bis(1,2,2,6,6-pentamethylpiperidin-4-yl) 2-butylmalonate yields Tinuvin 144. [] This resulting compound possesses two piperidine rings, known for their role in the stabilizing mechanism of HALS. The presence of these rings, derived indirectly from this compound, is crucial for its function as a light stabilizer.

Q3: Are there any other applications of this compound mentioned in the research apart from HALS synthesis?

A3: Yes, the research mentions that this compound is a component in a powder coating formulation. [] While its specific role within the coating isn't explicitly described, its presence suggests it may contribute to the coating's properties, such as stability or performance.

Q4: Can you provide information on the crystallographic studies of compounds derived from this compound?

A4: The research describes the crystal structures of two compounds derived from this compound: Tinuvin 144 [] and Dimethyl 2-butyl-2-(3,5-di-tert-butyl-4-hydroxybenzyl)malonate. [] Both compounds exhibit intermolecular hydrogen bonding within their crystal structures, which can influence their physical properties and stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.